molecular formula C6H10O8 B7769246 L-idaric acid

L-idaric acid

Cat. No.: B7769246
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-UHFFFAOYSA-N
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Description

Obetrol was a pharmaceutical drug that combined several amphetamine salts. It was originally marketed by Obetrol Pharmaceuticals in the 1950s and 1960s for the treatment of exogenous obesity. The drug contained a mixture of methamphetamine saccharate, methamphetamine hydrochloride, racemic amphetamine sulfate, and dextroamphetamine sulfate . Obetrol was later reformulated and rebranded as Adderall .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Obetrol involved the synthesis of its constituent amphetamine salts. The synthetic routes for these compounds typically involve the following steps:

Industrial Production Methods

Industrial production of Obetrol involved large-scale synthesis of the individual amphetamine salts, followed by their combination in specific proportions. The process required strict adherence to safety and regulatory guidelines due to the controlled nature of the substances involved .

Chemical Reactions Analysis

Types of Reactions

Obetrol and its constituent compounds undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Obetrol has been studied for its effects on the central nervous system and its potential applications in treating various medical conditions. Some of its scientific research applications include:

Mechanism of Action

Obetrol exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to increased stimulation of the central nervous system, resulting in heightened alertness, reduced appetite, and increased energy levels. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by amphetamines, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Obetrol is similar to other amphetamine-based compounds, but it is unique in its combination of multiple amphetamine salts. Some similar compounds include:

Obetrol’s uniqueness lies in its specific combination of amphetamine salts, which was designed to provide a balanced and sustained release of the active ingredients .

Properties

IUPAC Name

2,3,4,5-tetrahydroxyhexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLZVSRJTYRBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-99-8
Record name mucic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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